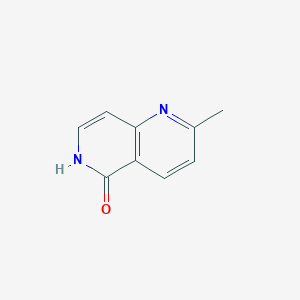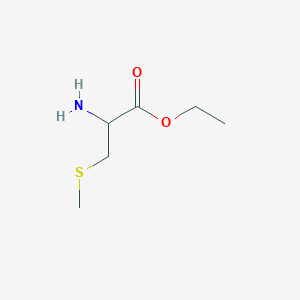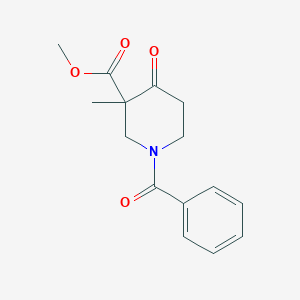
4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-3-(2,2,2-Trifluorethoxy)anilin-Hydrochlorid ist eine chemische Verbindung mit der Summenformel C9H10F3NO2•HCl und einem Molekulargewicht von 257,64 g/mol . Es wird hauptsächlich in Forschung und industriellen Anwendungen aufgrund seiner einzigartigen chemischen Eigenschaften verwendet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Methoxy-3-(2,2,2-Trifluorethoxy)anilin-Hydrochlorid beinhaltet typischerweise die Reaktion von 4-Methoxyanilin mit 2,2,2-Trifluorethanol unter spezifischen Bedingungen. Die Reaktion wird oft durch eine Säure katalysiert, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion dieser Verbindung fortschrittlichere Techniken wie kontinuierliche Strömungsreaktoren umfassen, um einen hohen Ertrag und eine hohe Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Stabilität der Verbindung zu erhalten und Nebenprodukte zu minimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Methoxy-3-(2,2,2-Trifluorethoxy)anilin-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Häufige Reduktionsmittel umfassen Natriumborhydrid und Lithiumaluminiumhydrid.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Natriumhydroxid, Kaliumcarbonat.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation entsprechende Chinone liefern, während die Reduktion Amine oder Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-3-(2,2,2-Trifluorethoxy)anilin-Hydrochlorid wird in verschiedenen Bereichen der wissenschaftlichen Forschung eingesetzt:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.
Biologie: Wird zur Untersuchung von Enzymwechselwirkungen und Proteinbindung verwendet.
Medizin: Untersucht für potenzielle therapeutische Anwendungen, einschließlich der Medikamentenentwicklung.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Methoxy-3-(2,2,2-Trifluorethoxy)anilin-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biochemischen Effekten führt. Die genauen Pfade hängen vom Kontext seiner Verwendung ab, z. B. in biologischen Tests oder der chemischen Synthese .
Wirkmechanismus
The mechanism of action of 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways depend on the context of its use, such as in biological assays or chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
4-Methoxy-3-(2,2,2-Trifluorethoxy)anilin-Hydrochlorid ist aufgrund seiner spezifischen funktionellen Gruppen einzigartig, die eine besondere chemische Reaktivität und biologische Aktivität verleihen. Insbesondere seine Trifluorethoxygruppe erhöht seine Stabilität und Wechselwirkung mit verschiedenen molekularen Zielstrukturen, was es in Forschung und industriellen Anwendungen wertvoll macht .
Eigenschaften
Molekularformel |
C9H11ClF3NO2 |
|---|---|
Molekulargewicht |
257.64 g/mol |
IUPAC-Name |
4-methoxy-3-(2,2,2-trifluoroethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C9H10F3NO2.ClH/c1-14-7-3-2-6(13)4-8(7)15-5-9(10,11)12;/h2-4H,5,13H2,1H3;1H |
InChI-Schlüssel |
IBRJECLAMNDGDV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)N)OCC(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


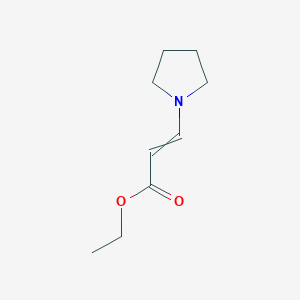



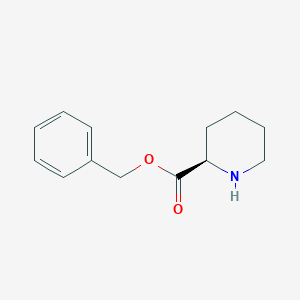
![3-(Phenylmethyl)-2-[2-(3-pyridinyl)ethenyl]-4-quinazolinone](/img/structure/B12442794.png)

![1-Boc-3-[(3-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12442807.png)

